An In-depth Technical Guide to Cyclohexylamine Benzoate (CAS: 3129-92-8)
An In-depth Technical Guide to Cyclohexylamine Benzoate (CAS: 3129-92-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine benzoate (CAS No. 3129-92-8) is an organic salt synthesized from cyclohexylamine and benzoic acid. This compound has garnered significant interest across multiple industrial and research sectors, primarily for its efficacy as a volatile corrosion inhibitor (VCI) and its utility as a versatile intermediate in pharmaceutical and organic synthesis.[1][2][] This guide provides a comprehensive technical overview of its physicochemical properties, molecular structure, synthesis protocols, analytical characterization methods, and core applications, with a particular focus on the mechanistic principles that underpin its function. Safety, handling, and toxicological data are also presented to ensure its responsible application in a laboratory and industrial context.
Physicochemical and Structural Properties
Cyclohexylamine benzoate is an amine salt that typically presents as a white crystalline powder.[1][4] Its formation is the result of a classic acid-base neutralization reaction between the basic amine (cyclohexylamine) and the carboxylic acid (benzoic acid).[5]
Core Properties
The fundamental properties of Cyclohexylamine benzoate are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | Source(s) |
| CAS Number | 3129-92-8 | [1][2][4][6] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1][5][6] |
| Molecular Weight | 221.30 g/mol | [1][6] |
| Appearance | White crystalline powder | [1][4][6] |
| Melting Point | 167-173°C (Range varies by source) | [1][6][7] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol.[1][4][5] | [1][4][5] |
| pH | Near neutral (6-7 for a 10% solution) | [1] |
| Stability | Stable under recommended storage conditions.[1][6] | [1][6] |
Molecular and Crystalline Structure
The structure of Cyclohexylamine benzoate consists of a cyclohexylammonium cation and a benzoate anion, held together by ionic forces.[4][5] Crystallographic studies have shown that the compound crystallizes in the orthorhombic system.[5] The solid-state structure is heavily stabilized by a network of strong intermolecular hydrogen bonds between the ammonium protons of the cation and the carboxylate oxygens of the anion, which dictates many of its physical properties.[5]
Caption: Ionic structure of Cyclohexylamine benzoate.
Synthesis and Chemical Reactivity
Synthesis Pathways
The primary and most straightforward method for synthesizing Cyclohexylamine benzoate is through a direct acid-base neutralization reaction.[5]
Mechanism: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a proton acceptor (Brønsted-Lowry base), while the carboxylic acid group of benzoic acid acts as a proton donor (Brønsted-Lowry acid). The proton transfer results in the formation of the cyclohexylammonium cation and the benzoate anion.[5]
Caption: General workflow for acid-base synthesis.
Experimental Protocol: Acid-Base Neutralization
This protocol describes a standard laboratory-scale synthesis.
-
Dissolution: Dissolve a stoichiometric amount of benzoic acid in a minimal volume of hot ethanol.[8]
-
Addition: While stirring, slowly add an equimolar amount of cyclohexylamine to the ethanolic solution.[8] An exothermic reaction may be observed.
-
Precipitation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of the salt.
-
Isolation: Collect the resulting white crystalline precipitate by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Chemical Reactivity
The compound's chemical behavior is dictated by its constituent ions.[5]
-
Basic Character: The cyclohexylammonium ion can donate a proton, reverting to cyclohexylamine, making the salt useful in pH buffering applications.[4]
-
Acidic Character: The benzoate anion can accept a proton.
-
Other Reactions: Under specific conditions, the amine group can undergo oxidation, while the benzoate group can be reduced. The amine can also participate in nucleophilic substitution reactions.[5]
Analytical Characterization
A multi-technique approach is required for the unambiguous characterization and quality control of Cyclohexylamine benzoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.0-8.5 ppm region) and the aliphatic protons of the cyclohexyl group (typically in the δ 1.0-3.0 ppm region).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (δ 160-175 ppm), aromatic carbons (δ 120-140 ppm), and aliphatic carbons of the cyclohexane ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include strong C=O and C-O stretches from the carboxylate group, N-H stretching and bending from the ammonium group, aromatic C-H stretches, and aliphatic C-H stretches.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) is crucial for determining the compound's thermal stability and decomposition profile, which is vital for setting storage and processing temperature limits.[9][10]
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional atomic arrangement and confirming the hydrogen-bonding network in the crystalline state.[5]
Core Applications
Volatile Corrosion Inhibitor (VCI)
One of the most significant industrial applications of Cyclohexylamine benzoate is as a Volatile Corrosion Inhibitor (VCI), also known as a Vapor Phase Inhibitor (VPI).[1][11] VCIs are used to protect metallic components from corrosion in enclosed environments, such as shipping containers or packaging.[11]
Mechanism of Action:
-
Volatilization: The compound slowly sublimates from a solid source (e.g., impregnated paper or foam).[11]
-
Vapor Transport: The resulting vapor disperses throughout the enclosed space.
-
Condensation & Hydrolysis: The vapor condenses on the metal surface and is hydrolyzed by ambient moisture.[11] This reaction liberates cyclohexylamine and benzoate ions.
-
Film Formation: The liberated ions adsorb onto the metal surface, forming a thin, protective molecular layer that inhibits electrochemical corrosion processes by passivating both anodic and cathodic sites.[12][13]
Caption: Mechanism of a Volatile Corrosion Inhibitor (VCI).
Pharmaceutical and Chemical Intermediate
Cyclohexylamine benzoate serves as a valuable intermediate and building block in organic and pharmaceutical synthesis.[1][2][5]
-
Drug Synthesis: It is used in the synthesis of more complex molecules, including antihistamines, antipsychotics, and other active pharmaceutical ingredients (APIs).[2]
-
Pharmacokinetic Modification: The formation of a benzoate salt can be a strategy to modify the solubility, stability, and overall pharmacokinetic profile of a drug.[2]
-
Organic Synthesis: Its dual functionality allows it to be a versatile reagent for creating a diverse range of organic compounds.[5]
Safety, Handling, and Toxicology
Cyclohexylamine benzoate is classified as a hazardous substance and requires careful handling.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[6] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[14][15] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[14][15] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[14][15] |
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][16]
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust.[6]
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible substances like strong oxidizing agents.[1][6]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.[6] If inhaled, move the person to fresh air.[6] If swallowed, call a poison center or doctor.[6]
Conclusion
Cyclohexylamine benzoate (CAS: 3129-92-8) is a compound of significant scientific and industrial importance. Its properties as an organic salt, derived from a simple acid-base reaction, give rise to its primary roles as a high-performance volatile corrosion inhibitor and a versatile intermediate in chemical manufacturing. A thorough understanding of its synthesis, reactivity, and thermal properties, as detailed in this guide, is essential for its effective and safe application in research and development.
References
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